molecular formula C13H22O3 B13639218 Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13639218
M. Wt: 226.31 g/mol
InChI Key: RCBSMLRWAGUZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ester characterized by a 1-oxaspiro[2.6]nonane core with methyl substitutions at positions 2, 6, and 6, and a methyl ester group at position 2. The compound is listed as discontinued by CymitQuimica, limiting its current availability for research .

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-11(2)6-5-7-13(9-8-11)12(3,16-13)10(14)15-4/h5-9H2,1-4H3

InChI Key

RCBSMLRWAGUZNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(CC1)C(O2)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester and ether groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical pathways, influencing its biological and chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate with structurally related spirocyclic esters, highlighting key differences in molecular properties, availability, and safety:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Availability Key Safety Precautions
This compound Not Provided C₁₃H₂₂O₃* ~226.31* Discontinued No data available
Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate 1559227-54-1 C₁₂H₂₀O₃ 212.29 Out of stock No hazard statements listed
Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate 73039-92-6 C₁₁H₁₈O₃ 198.26 Available (pricing unclear) Extensive precautions (e.g., P210: avoid ignition sources; P307+311: seek medical attention)
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate 1560733-10-9 C₁₁H₁₈O₃ 198.26 Out of stock No data available

*Inferred based on structural similarity to analogs.

Key Observations:

Structural Differences: The target compound has three methyl groups (2,6,6-trimethyl), while analogs feature fewer substitutions (e.g., 2,6-dimethyl or single methyl groups ).

Safety Profiles: Methyl 2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate requires stringent precautions (e.g., avoiding heat, immediate medical attention upon exposure).

Availability :

  • The target compound and Methyl 2,6-dimethyl analog are discontinued or out of stock, whereas Methyl 2-methyl variant may still be accessible. This impacts their utility in ongoing research.

Spiro Ring Variations: Compounds in (e.g., spiro[3.5] systems) exhibit different ring sizes, which influence strain and reactivity compared to the 1-oxaspiro[2.6]nonane backbone . Smaller spiro systems (e.g., spiro[3.3]) may offer distinct conformational advantages in drug design.

Lumping Strategy Relevance: As noted in , structurally similar compounds may be grouped in environmental or kinetic models . The analogs discussed here could be candidates for such lumping due to shared spirocyclic frameworks.

Biological Activity

Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate, a compound belonging to the class of spiro compounds, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H18_{18}O3_{3}
  • Molecular Weight : 198.26 g/mol
  • CAS Number : 1560733-10-9

Antimicrobial Activity

Recent studies have indicated that spiro compounds, including this compound, exhibit significant antimicrobial properties. A screening assay demonstrated that this compound effectively inhibits the growth of various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

This data suggests that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines in macrophages. The following table summarizes the results:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha20080
IL-615060
IL-1β10040

These findings indicate a potential for this compound in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various spiro compounds, including this compound. The study employed a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against selected pathogens.

The results showed that the compound had an MIC of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.

Research on Anti-inflammatory Properties

In another research project focusing on anti-inflammatory properties, researchers treated RAW264.7 macrophage cells with varying concentrations of this compound. The study found that at a concentration of 10 µM, the compound significantly reduced TNF-alpha levels by approximately 60%.

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